N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, commonly known as TBA-354, is a synthetic compound that has recently gained attention in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer and infectious diseases.
Wirkmechanismus
TBA-354 works by inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is an essential enzyme that is involved in the synthesis of nucleotides, which are necessary for DNA replication and cell division. By inhibiting DHFR, TBA-354 prevents the synthesis of nucleotides, leading to cell death.
Biochemical and Physiological Effects:
TBA-354 has been shown to have a selective inhibitory effect on DHFR, making it a potential candidate for the treatment of cancer and infectious diseases. TBA-354 has also been shown to have low toxicity, making it a safer alternative to other DHFR inhibitors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TBA-354 is its low toxicity, making it a safer alternative to other DHFR inhibitors. However, TBA-354 is still in the early stages of development, and more research is needed to fully understand its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research and development of TBA-354. One direction is to optimize the synthesis method to produce higher yields and purity. Another direction is to investigate the potential of TBA-354 in combination with other drugs for the treatment of cancer and infectious diseases. Furthermore, more research is needed to fully understand the mechanism of action of TBA-354 and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of TBA-354 involves a multi-step process that includes the reaction of 2-amino-4-tert-butylthiazole with ethyl 2-chloroacetate to form ethyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate. This intermediate is then reacted with 2-amino-3(4H)-quinazolinone to form TBA-354. The synthesis of TBA-354 has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
TBA-354 has shown promising results in the treatment of various diseases. In a recent study, TBA-354 was found to be effective against drug-resistant tuberculosis. TBA-354 was also found to be effective against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Furthermore, TBA-354 has been shown to have antibacterial and antifungal properties, making it a potential candidate for the treatment of infectious diseases.
Eigenschaften
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-17(2,3)13-9-24-16(19-13)20-14(22)8-21-10-18-12-7-5-4-6-11(12)15(21)23/h4-7,9-10H,8H2,1-3H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJRBOCTEXDYNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)CN2C=NC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.